5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile
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Overview
Description
5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyrrole ring, making it a significant molecule in the field of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step reactions. One common method involves the condensation of an indole derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can also help in maintaining the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole derivatives: These compounds share the indole ring structure and have similar chemical properties.
Pyrrole derivatives: These compounds share the pyrrole ring structure and can undergo similar chemical reactions.
Uniqueness
What sets 5’-Amino-3a-methyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6-octahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile apart is its unique spiro structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2'-amino-3a-methyl-2,5'-dioxospiro[1,4,5,6-tetrahydroindole-3,4'-1H-pyrrole]-3'-carbonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-12-5-3-2-4-8(12)16-10(18)13(12)7(6-14)9(15)17-11(13)19/h4H,2-3,5,15H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
NJCVMGHUMAVNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1NC(=O)C23C(=C(NC3=O)N)C#N |
Origin of Product |
United States |
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